Product packaging for benzo[cd]indol-2(1H)-one oxime(Cat. No.:)

benzo[cd]indol-2(1H)-one oxime

Cat. No.: B420392
M. Wt: 184.19g/mol
InChI Key: VPMPLYWTVDKJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[cd]indol-2(1H)-one oxime is a chemical building block built upon the bioactive benzo[cd]indol-2(1H)-one (BIO) scaffold, offered for research and development. The BIO scaffold is recognized in medicinal chemistry for its versatility and high value in drug discovery . Researchers are exploring this core structure for its potential to yield potent and selective inhibitors, particularly for epigenetic targets. The benzo[cd]indol-2(1H)-one scaffold has been identified as a potent and specific inhibitor of BET (Bromodomain and Extra-Terminal) bromodomain proteins, such as BRD4 . Inhibitors of these proteins are a major focus in oncology research for their ability to modulate gene transcription and combat cancers driven by specific signaling pathways. For instance, derivatives of this scaffold have been evaluated as downstream inhibitors of the Hedgehog (HH) signaling pathway, showing sub-micromolar potency against pathway-driven cancers, including those resistant to Smoothened (SMO) inhibition . Furthermore, conjugates based on this structure have demonstrated significant biological activity in other areas of cancer research, such as inhibiting hepatocellular carcinoma migration by inducing autophagy and apoptosis . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B420392 benzo[cd]indol-2(1H)-one oxime

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19g/mol

IUPAC Name

N-benzo[cd]indol-2-ylhydroxylamine

InChI

InChI=1S/C11H8N2O/c14-13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6,14H,(H,12,13)

InChI Key

VPMPLYWTVDKJSE-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C(=NC3=CC=C2)NO

Isomeric SMILES

C1=CC2=C3C(=C1)C(=NC3=CC=C2)NO

Canonical SMILES

C1=CC2=C3C(=C1)C(=NC3=CC=C2)NO

Origin of Product

United States

Comprehensive Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed molecular framework of an organic compound. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra would be essential for the structural verification of benzo[cd]indol-2(1H)-one oxime.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum for the precursor, benzo[cd]indol-2(1H)-one , has been reported in DMSO-d₆. The aromatic protons appear as a series of doublets and multiplets in the downfield region. Specifically, the spectrum shows signals at δ 8.05 (d, 1H, J = 6.7 Hz), 8.01 (d, 1H, J = 8.3 Hz), 7.75–7.70 (m, 1H), 7.53 (d, 1H, J = 8.3 Hz), 7.40 (dd, 1H, J = 7.5, 6.7 Hz), and 6.94 (d, 1H, J = 6.7 Hz) frontiersin.org.

Upon conversion to the oxime, the most significant change would be the appearance of a new, broad singlet corresponding to the hydroxyl proton (-OH) of the oxime group. The exact chemical shift of this proton is highly dependent on the solvent and concentration but is typically found in the δ 9-12 ppm range. The signals of the aromatic protons would also experience slight shifts due to the change in the electronic environment resulting from the replacement of the carbonyl group with the C=N-OH moiety.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For derivatives of the parent compound, the carbonyl carbon (C=O) of the lactam ring is typically observed around δ 168 ppm nih.gov. In the case of This compound , the most notable difference would be the disappearance of the ketone carbon signal and the appearance of a new signal for the C=N carbon. This imine-like carbon signal would be expected to appear in the range of δ 150-160 ppm, a shift upfield from the original carbonyl carbon. The chemical shifts of the surrounding aromatic carbons would also be modestly affected by this structural modification.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In a general IR spectrum for an oxime, characteristic absorption bands would be observed for the O-H and C=N bonds. A broad band typically appears in the region of 3100-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The C=N stretching vibration of the oxime functional group usually gives rise to a medium-intensity band in the 1640-1690 cm⁻¹ region rsc.org. The N-H stretching vibration of the lactam would still be present, typically around 3200-3300 cm⁻¹.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns. The parent compound, benzo[cd]indol-2(1H)-one, has a molecular weight of 169.18 g/mol , and its mass spectrum shows a prominent molecular ion peak (m/z) at 169 nih.gov.

For This compound , the molecular formula is C₁₁H₈N₂O, which corresponds to a molecular weight of 184.19 g/mol . The ESI-MS spectrum would be expected to show a protonated molecular ion [M+H]⁺ at m/z 185. This confirmation of the correct molecular weight is a primary piece of evidence for the formation of the oxime.

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the electronic transitions within a molecule and is used to understand its photophysical properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a compound as a function of wavelength. The absorption maxima (λmax) are related to the promotion of electrons from the ground state to higher energy excited states. For derivatives of benzo[cd]indol-2(1H)-one, absorption maxima are often observed in the UV-A and visible regions. For instance, one complex derivative, compound 15f, exhibits a maximum absorption wavelength at 390 nm nih.gov. The introduction of the oxime group in place of the ketone would alter the conjugated π-system, leading to a shift in the absorption maxima compared to the parent compound. A detailed study would be required to determine the specific λmax values for this compound.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. For this compound, the analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N), which can be compared against the theoretical values calculated from its molecular formula, C₁₁H₈N₂O. sigmaaldrich.com This comparison is crucial for confirming the purity and stoichiometry of the compound.

The theoretical elemental composition is calculated from the molecular weight of the compound (184.19 g/mol ). While specific experimental findings for this compound are not detailed in the surveyed literature, the structures of various synthesized derivatives have been confirmed in part by this method. nih.govresearchgate.netasianpubs.org For these more complex derivatives, the experimentally found values for C, H, and N typically align closely with the calculated percentages, providing confidence in the assigned structures. nih.gov

The expected (theoretical) values for this compound are presented in the table below. Experimental validation would be a critical step in the characterization of any newly synthesized batch of this compound.

Table 2: Elemental Analysis of this compound (Molecular Formula: C₁₁H₈N₂O)

Element Theoretical % Found %
Carbon (C) 71.73 Data not available
Hydrogen (H) 4.38 Data not available

| Nitrogen (N) | 15.21 | Data not available |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. It is instrumental in predicting the geometry, electronic distribution, and chemical reactivity of complex organic compounds.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of these orbitals and the gap between them are critical descriptors of a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap suggests high polarizability and chemical reactivity.

While specific FMO data for benzo[cd]indol-2(1H)-one oxime is not prominently available in the literature, studies on analogous oxime-containing heterocyclic systems demonstrate the utility of this analysis. For instance, DFT calculations on pyrazole (B372694) oxime derivatives have been used to determine the energies of these frontier orbitals and map their electron density distributions. researchgate.net Such analysis for this compound would elucidate the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 1: Illustrative Data from FMO Analysis of a Related Oxime Derivative This table presents example data from a study on a different oxime-containing compound to illustrate the outputs of FMO analysis.

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
Energy Gap (ΔE)4.7

Tautomeric Equilibria and Conformational Preferences

This compound can potentially exist in several tautomeric forms. These include the lactam-lactim equilibrium within the indol-2-one (B1256649) core and the oxime-nitroso tautomerism of the C=N-OH group. The relative stability of these tautomers governs the compound's structure and reactivity in different environments.

DFT calculations are highly effective in predicting the relative energies and therefore the equilibrium populations of different tautomers. science.gov For example, computational studies on isatin (B1672199), a related α-keto-lactam, have explored the lactam-lactim tautomerization, revealing that the equilibrium can be significantly influenced by the solvent. acs.org Similarly, DFT has been used to study tautomerism in benzimidazole (B57391) systems, with calculations showing good agreement with experimental observations from NMR and crystallographic data. science.govmdpi.com A computational investigation into this compound would clarify which tautomeric and conformational forms are most stable, providing crucial information for understanding its chemical behavior and interactions with biological targets.

Reaction Mechanism Pathway Elucidation

DFT calculations are pivotal in elucidating the mechanisms of chemical reactions by mapping the potential energy surface. This includes identifying transition states, intermediates, and calculating activation energies, which provides a detailed, step-by-step understanding of how a reaction proceeds.

For this compound, DFT could be used to explore various potential reactions, such as cycloadditions or metal-mediated transformations. acs.orgacs.org Studies on related systems have successfully used this approach. For instance, the mechanism of cyclocondensation reactions to form benzimidazole derivatives has been proposed and supported by DFT calculations. mdpi.com Likewise, the 1,3-dipolar cycloaddition reaction of isatin tautomers has been modeled to explain chemo- and regioselectivity. acs.org Applying these methods to the title oxime would be invaluable for predicting its synthetic utility and degradation pathways.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. worldscientific.com It is a primary computational method for predicting optical properties, such as UV-visible absorption spectra, by calculating vertical excitation energies and oscillator strengths. worldscientific.comiastate.eduanu.edu.au

The application of TD-DFT to this compound would allow for the prediction of its absorption spectrum, providing insights into its color and photochemical behavior. This is crucial for applications in materials science, such as in dyes or organic light-emitting diodes (OLEDs), where the parent benzo[cd]indol-2(1H)-one scaffold has shown utility. chemimpex.com Furthermore, TD-DFT can help understand photochemical reaction mechanisms, such as excited-state proton transfer. anu.edu.au

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic picture of molecular behavior, which is essential for understanding conformational changes and intermolecular interactions, particularly in a biological context.

In the context of this compound, MD simulations would be critical for investigating its interaction with biological macromolecules, such as enzymes or receptors. For example, MD simulations have been employed to confirm the binding modes of novel indole (B1671886) derivatives in the active sites of cholinesterases, providing a rationale for their observed inhibitory activity. researchgate.net Similar simulations on heterostilbene oximes have also been used to connect kinetic data with structural features. mdpi.com Such studies on this compound could predict its binding stability and affinity to various protein targets.

Reactions Involving the Oxime Functional Group

The oxime group (C=NOH) is a versatile functional group that undergoes a variety of transformations. Oximes are ambidentate nucleophiles, meaning they can react at either the oxygen or the nitrogen atom. acs.org

The oxime group can be functionalized at either the oxygen or nitrogen atom. O-alkylation of oximes typically occurs in the presence of alkyl halides or sulfates under basic conditions. acs.org This process yields O-alkyl ethers. While O-functionalization is generally favored, N-alkylation can occur as a side reaction. acs.org The use of metal centers can expand the range of alkylating agents to include alkenes and ethers. acs.org

For instance, the O-alkylation of various aldoximes and ketoximes has been achieved using 1-acetyl-1-arylprop-2-ene in a nucleophilic substitution protocol, resulting in O-(aryl)allyl oximes in yields ranging from 37% to 95%. acs.org

Table 1: Examples of Oxime Functionalization Reactions

Reactant Type Reagent Product Type Reference
Ketoxime Alkyl Halide O-Alkyl Ether acs.org

This table is interactive. Click on the headers to sort.

The reduction of oximes is a primary method for synthesizing amines. Catalytic hydrogenation is a widely used technique for this transformation. mdpi.comnih.gov Various catalysts, including those based on platinum, palladium, and nickel (such as Raney Ni), are effective for the hydrogenation of oximes to their corresponding primary amines. mdpi.com The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For example, in the hydrogenation of 2-indanone (B58226) oxime, a Pd/C catalyst in the presence of acid yielded the primary amine, while a Pt/C catalyst under the same conditions favored the formation of the hydroxylamine (B1172632). mdpi.com

Alternative reducing agents to catalytic hydrogenation include zinc in acidic media (Zn/H+), samarium(II) iodide, and molybdenum hexacarbonyl, which are particularly useful when other functional groups in the molecule are sensitive to hydrogenation. researchgate.net

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide or, in the case of a cyclic oxime, a lactam. wikipedia.orglibretexts.org This rearrangement is typically catalyzed by acids such as sulfuric acid, polyphosphoric acid, or hydrochloric acid. wikipedia.org However, other reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride can also promote the reaction. wikipedia.org

A notable development is the ability to perform the Beckmann rearrangement under very mild conditions. One such method involves treating a ketoxime with 2,4,6-trichloro wikipedia.orgsmolecule.comtriazine (TCT) in N,N-dimethylformamide (DMF) at room temperature, which can produce amides in excellent yields without the need for harsh acidic conditions. organic-chemistry.org This method is advantageous for substrates that are sensitive to strong acids and high temperatures. organic-chemistry.org The reaction is believed to proceed through a Vilsmeier-Haack-type complex. organic-chemistry.org Another efficient, one-stage procedure involves heating a ketone with hydroxylamine in formic acid in the presence of silica (B1680970) gel, which acts as a dehydrating agent, leading to the in-situ formation and rearrangement of the oxime. tpu.ru

For cyclic ketoximes, the Beckmann rearrangement results in the formation of a lactam, a cyclic amide. The archetypal example is the conversion of cyclohexanone (B45756) oxime to caprolactam, the precursor to Nylon 6. wikipedia.org

Reactivity of the Benzo[cd]indol-2(1H)-one Ring System

The benzo[cd]indol-2(1H)-one scaffold is a key structural motif in many biologically active compounds, including inhibitors of BET bromodomains. nih.govnih.govacs.org Its reactivity is influenced by the electron-withdrawing nature of the lactam carbonyl group and the properties of the extended aromatic system.

The benzo[cd]indol-2(1H)-one ring system can undergo both electrophilic and nucleophilic substitution reactions. The presence of substituents on the aromatic rings can direct incoming groups and modify the reactivity. For example, a chlorine atom on the ring makes the system susceptible to further electrophilic aromatic substitution. smolecule.com The carbonyl group can be a site for nucleophilic attack. smolecule.comguidechem.com

One of the key synthetic routes to functionalized benzo[cd]indol-2(1H)-ones involves the chlorosulfonylation of the parent ring system. Treatment of benzo[cd]indol-2(1H)-one with chlorosulfonic acid yields 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride. nih.govfrontiersin.org This intermediate is then readily converted into a variety of sulfonamides by reaction with different amines. nih.govfrontiersin.org This demonstrates a nucleophilic substitution reaction on the sulfonyl chloride group, which itself was introduced via an electrophilic substitution on the aromatic ring.

Furthermore, iodo-substituted benzo[cd]indol-2(1H)-ones are versatile intermediates where the iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

A transition-metal-free synthesis of 2-substituted benzo[cd]indoles has been developed from peri-dihalonaphthalenes and nitriles, proceeding through an intramolecular aromatic nucleophilic substitution. d-nb.infonih.gov

The extended π-system of the benzo[cd]indol-2(1H)-one core and its derivatives can participate in cycloaddition reactions. While specific examples for the parent oxime are not detailed in the provided context, related indole-fused heterocyclic systems are known to undergo such reactions. For instance, azomethine ylides generated from tetracyclic ketones like 11H-benzo wikipedia.orgd-nb.infoimidazo[1,2-a]indol-11-one undergo [3+2] cycloaddition reactions with dipolarophiles such as cyclopropenes and maleimides. mdpi.com This type of reactivity highlights the potential for the benzo[cd]indol-2(1H)-one system to act as a component in cycloaddition processes for the construction of complex, spiro-fused heterocyclic structures. mdpi.com

Chemical Reactivity and Mechanistic Organic Transformations

Mechanistic Organic Transformations

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in modern organic synthesis, offering an atom- and step-economical approach to complex molecular architectures. In the context of benzo[cd]indol-2(1H)-one oxime, the oxime functionality is poised to act as a versatile directing group, facilitating the selective activation of otherwise inert C-H bonds on the polycyclic aromatic core. Transition metal catalysis, particularly with palladium and rhodium, is central to these transformations.

The underlying principle of this strategy involves the coordination of the oxime's nitrogen or oxygen atom to a metal center. This initial coordination brings the catalyst into close proximity to specific C-H bonds, typically at the peri-position (C-9) or other ortho-positions, enabling their selective cleavage and subsequent functionalization. The oxime group can participate in the catalytic cycle in several ways, including as a simple directing group or as an internal oxidant, which influences the choice of catalyst and reaction conditions.

Palladium-Catalyzed C-H Functionalization

Palladium catalysis is a well-established method for oxime-directed C-H functionalization. nih.govrsc.org The catalytic cycle generally involves the formation of a palladacycle intermediate. For this compound, the oxime ether can direct the palladium catalyst to the C-9 position. The reaction is initiated by the coordination of the oxime to a Pd(II) salt, such as palladium acetate (B1210297) (Pd(OAc)₂), followed by a concerted metalation-deprotonation (CMD) step to form a five-membered palladacycle. This key intermediate can then react with various coupling partners.

For instance, C-H olefination can be achieved by reacting the palladacycle with an alkene. This is followed by migratory insertion of the alkene into the Pd-C bond and subsequent β-hydride elimination to yield the olefinated product and a Pd(0) species. An external oxidant is typically required to regenerate the active Pd(II) catalyst.

Similarly, C-H acetoxylation can occur where an oxidant like PhI(OAc)₂ not only regenerates the catalyst but also serves as the acetate source. nih.gov The reaction proceeds through the oxidation of the Pd(II)-palladacycle to a Pd(IV) species, which then undergoes reductive elimination to form the C-O bond. nih.gov

The table below summarizes representative palladium-catalyzed C-H functionalization reactions on systems where an oxime acts as a directing group, illustrating the potential reactivity of this compound.

Catalyst SystemCoupling Partner/ReagentFunctionalization TypeProposed Product StructureRef.
Pd(OAc)₂ / OxidantAlkenes (e.g., acrylates)Olefination9-Vinyl-benzo[cd]indol-2(1H)-one oxime derivative hznu.edu.cn
Pd(OAc)₂ / PhI(OAc)₂Acetic Anhydride (B1165640)Acetoxylation9-Acetoxy-benzo[cd]indol-2(1H)-one oxime derivative nih.govnih.gov
Pd(OAc)₂ / N-HalosuccinimideHalogen SourceHalogenation9-Halo-benzo[cd]indol-2(1H)-one oxime derivative nih.gov
Pd(0) / Oxime EsterAlkynesAnnulationPolycyclic indene (B144670) derivative rsc.orghznu.edu.cn

Rhodium-Catalyzed C-H Functionalization

Rhodium catalysts, particularly high-valent cyclopentadienyl (B1206354) (Cp) rhodium(III) complexes like [CpRhCl₂]₂, are highly effective for C-H activation and annulation reactions. snnu.edu.cnresearchgate.net The mechanism is similar to palladium catalysis in that it often proceeds through a CMD pathway involving a five-membered rhodacycle intermediate. nih.gov

Rhodium catalysis offers distinct advantages, including mild reaction conditions and a broad substrate scope. For this compound, a [Cp*Rh(III)] catalyst could direct the arylation of the C-9 position using organometallic reagents or facilitate annulation reactions with alkynes or alkenes to construct more complex fused-ring systems. In some instances, the reaction can be designed to proceed without an external oxidant.

The following table presents examples of rhodium-catalyzed C-H functionalization reactions that are analogous to what could be expected for this compound.

Catalyst SystemCoupling PartnerFunctionalization TypeProposed Product StructureRef.
[CpRhCl₂]₂ / AgSbF₆AlkynesAnnulationFused polycyclic aromatic system mdpi.com
[CpRh(OAc)₂]Arylboronic AcidsArylation9-Aryl-benzo[cd]indol-2(1H)-one oxime derivative nih.gov
Cp*Rh(MeCN)₃₂AlkenesAlkenylation9-Alkenyl-benzo[cd]indol-2(1H)-one oxime derivative nih.gov

Mechanistic Considerations

The regioselectivity of the C-H functionalization on the this compound scaffold is predominantly controlled by the formation of the most stable five- or six-membered metallacycle intermediate. Given the geometry of the substrate, the C-9 position is the most likely site for functionalization due to the favorable orientation for the formation of a five-membered ring involving the oxime nitrogen, the metal center, and the C-9 carbon.

The choice of metal (Pd vs. Rh), ligands, and oxidants can influence the reaction outcome, allowing for a range of functional groups to be introduced. While direct experimental data on the C-H functionalization of this compound is not extensively documented in the literature, the principles established with analogous oxime-containing aromatic systems provide a strong predictive framework for its reactivity. nih.govsnnu.edu.cn The synthesis of the core benzo[cd]indol-2(1H)-one structure itself has been achieved through C-H activation strategies, underscoring the feasibility of applying such methods to its derivatives. beilstein-journals.org

Advanced Research Applications of Benzo Cd Indol 2 1h One Oxime and Its Analogues

Role as a Synthetic Scaffold in Pharmaceutical Development and Chemical Biology

The benzo[cd]indol-2(1H)-one core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. chemimpex.com Its rigid, planar structure and synthetic tractability make it an ideal starting point for the development of a diverse array of bioactive molecules. researchgate.net Researchers have successfully utilized this scaffold to design potent and selective inhibitors of various enzymes, as well as molecules that can modulate complex cellular pathways. researchgate.netnih.gov

Design of Bioactive Molecules and Enzyme Inhibitors

The benzo[cd]indol-2(1H)-one framework has proven to be a valuable template for the design of potent enzyme inhibitors. Through structure-based virtual screening and subsequent chemical optimization, this scaffold has been elaborated to target several key protein families implicated in disease. nih.gov

One of the most significant applications of the benzo[cd]indol-2(1H)-one scaffold has been in the development of inhibitors for the Bromodomain and Extra-Terminal domain (BET) family of proteins. researchgate.net These proteins are epigenetic readers that play a crucial role in the regulation of gene transcription and are considered important targets in oncology and inflammatory diseases. nih.gov By modifying the benzo[cd]indol-2(1H)-one core, researchers have developed potent inhibitors of BRD4, a key member of the BET family. researchgate.netnih.gov For instance, a lead compound, compound 85 , emerged from a structure-based optimization campaign, demonstrating high binding affinity for the BRD4 bromodomain with a dissociation constant (Kd) of 137 nM. nih.gov This compound also exhibited promising pharmacokinetic properties, including high oral bioavailability. nih.gov

The versatility of the benzo[cd]indol-2(1H)-one scaffold extends to the inhibition of other key cellular enzymes. For example, derivatives of this scaffold have been identified as inhibitors of Aurora kinases, a family of serine/threonine kinases that are critical regulators of mitosis. researchgate.netnih.gov Inhibition of Aurora kinases is a promising strategy for cancer therapy, and benzo[cd]indol-2(1H)-one-based compounds have shown potent anti-proliferative activity in various cancer cell lines. nih.govnih.gov Furthermore, this scaffold has been utilized to develop inhibitors of Atg4B, a cysteine protease that plays a crucial role in autophagy, a cellular degradation process that can promote cancer cell survival. nih.gov A lead compound, compound 33 , featuring a 7-aminobenzo[cd]indol-2-[1H]-one core, demonstrated effective inhibition of autophagy in cellular assays. nih.gov

Table 1: Benzo[cd]indol-2(1H)-one Derivatives as Enzyme Inhibitors

Compound Target Enzyme Key Findings
Compound 85 BRD4 (BET Bromodomain) Potent inhibitor with a Kd of 137 nM and good oral bioavailability. nih.gov
Benzo[e]pyridoindolones Aurora Kinases ATP-competitive inhibitors with nanomolar inhibitory activity. nih.govnih.gov
Compound 33 Atg4B Inhibits autophagy by targeting this cysteine protease. nih.gov

Modulation of Cellular Pathways and Molecular Interactions

Beyond direct enzyme inhibition, the benzo[cd]indol-2(1H)-one scaffold has been instrumental in the development of molecules that modulate complex cellular processes and molecular interactions.

Certain derivatives of benzo[cd]indol-2(1H)-one have been designed as DNA intercalating agents. nih.gov These compounds can insert themselves between the base pairs of DNA, leading to conformational changes in the DNA structure and interfering with cellular processes such as replication and transcription. nih.govnih.gov The planar aromatic core of the benzo[cd]indol-2(1H)-one scaffold is a key feature that facilitates this intercalation. nih.gov Researchers have synthesized series of these compounds with different side chains to modulate their DNA binding affinity and anti-tumor activity. researchgate.netnih.gov For example, compound 1f , a 2-(substituted benzo[c,d]indol-2(1H)-ylidene)malononitrile derivative, was shown to intercalate into DNA and exhibited potent toxicity against MCF-7 and 7721 tumor cell lines. researchgate.netnih.gov

A novel strategy in cancer therapy involves the specific targeting of lysosomes, which are key organelles in cellular degradation and signaling pathways. nih.gov Researchers have developed polyamine-benzo[cd]indol-2(1H)-one conjugates that can accumulate in lysosomes and induce programmed cell death, including both autophagy and apoptosis. nih.govnih.gov One such conjugate, compound 15f , demonstrated potent inhibitory activity on hepatocellular carcinoma migration in both in vitro and in vivo models. nih.gov This compound is believed to enter cancer cells through the polyamine transport system and localize in lysosomes, where it triggers both autophagic and apoptotic cell death pathways. nih.gov

As previously discussed, the benzo[cd]indol-2(1H)-one scaffold has been successfully employed to create inhibitors that target specific protein families with high potency and selectivity.

BET Bromodomains: Structure-based virtual screening and subsequent optimization have led to the discovery of benzo[cd]indol-2(1H)-one derivatives as a new class of BET bromodomain inhibitors. researchgate.netnih.gov These compounds bind to the acetyl-lysine binding pocket of BET bromodomains, mimicking the natural ligand. nih.gov The most potent compounds identified exhibit high affinity for the BRD4 bromodomain, with Kd values in the nanomolar range. nih.gov Furthermore, some of these inhibitors have shown selectivity for the first bromodomain (BD1) over the second bromodomain (BD2) of BET proteins. ebi.ac.uk

Aurora Kinases: The benzo[cd]indol-2(1H)-one scaffold has been incorporated into molecules that inhibit Aurora kinases, which are crucial for cell division. researchgate.netnih.gov These inhibitors are often ATP-competitive and can induce mitotic arrest and subsequent cell death in cancer cells. nih.govnih.gov

Table 2: Targeting Specific Protein Families with Benzo[cd]indol-2(1H)-one Analogues

Target Protein Family Example Compound/Series Mechanism of Action
BET Bromodomains Compound 85 Binds to the acetyl-lysine binding pocket of BRD4. nih.govnih.gov
Aurora Kinases Benzo[e]pyridoindolones ATP-competitive inhibition leading to mitotic arrest. nih.govnih.gov

While the primary focus of research on benzo[cd]indol-2(1H)-one analogues has been in oncology, there is emerging evidence of their potential to interact with neurotransmitter systems. The structural similarity of the indole (B1671886) core to endogenous signaling molecules suggests that derivatives of this scaffold could be developed to target receptors in the central nervous system. For instance, the optimization of the pharmacophore model for 5-HT7 receptor antagonism has been a subject of study, indicating a potential application for this scaffold in neurology and psychiatry. chemchart.com Further research is needed to fully explore the potential of benzo[cd]indol-2(1H)-one derivatives as modulators of serotonin and cannabinoid receptors.

Applications in Materials Science and Organic Optoelectronics

The unique photophysical and electronic properties of benzo[cd]indol-2(1H)-one and its derivatives have positioned them as a versatile scaffold in the development of advanced materials for organic optoelectronics. Their rigid, planar structure and tunable electronic characteristics through chemical modification make them ideal candidates for a range of applications, from light-emitting diodes to fluorescent bio-probes.

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The benzo[cd]indol-2(1H)-one core is a valuable building block in the synthesis of complex organic materials, including those used in the fabrication of Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). chemimpex.com Its distinct electronic properties can be leveraged to enhance device performance and efficiency. chemimpex.com

In the realm of OLEDs, research has focused on incorporating indole derivatives to develop new fluorescent materials, particularly for the challenging deep blue emission spectrum. For instance, a novel emitter, CzCNBPyIp, which is based on a benzoindole core, has been synthesized for use in solution-processed deep blue fluorescent OLEDs. This material has demonstrated a high photoluminescence quantum yield and contributes to devices with stable emission and reduced efficiency roll-off at high luminance.

Similarly, iridium(III) complexes incorporating indolo[3,2,1-jk]carbazole derivatives have been developed as highly efficient phosphorescent emitters for OLEDs. These materials exhibit narrow emission bandwidths and low efficiency roll-offs, which are critical for high-resolution displays. For example, an OLED device using the (tfpyidcz)2Ir(tmd) emitter has achieved a maximum external quantum efficiency of 24.0%.

The application of indole-based compounds also extends to the field of organic photovoltaics. A novel non-fullerene acceptor, Y18-ID, which utilizes a 1-hexyl-1H indole donor unit, has been designed and synthesized. Organic solar cells based on this acceptor have demonstrated a power conversion efficiency of 15.25% and a low energy loss of 0.51 eV. In another approach, an asymmetrical benzo[1,2-b;4,5-b′]dithiophene homopolymer donor, P15, when paired with a non-fullerene acceptor, has yielded a power conversion efficiency of 11.5%.

Table 1: Performance of Benzo[cd]indol-2(1H)-one Analogues in OLEDs

Emitter Emission Peak (nm) Max. External Quantum Efficiency (EQE) (%) Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
CzCNBPyIp 416 2.6 (0.162, 0.085)
(pyidcz)2Ir(tmd) 499 21.2 Not Reported
(tfpyidcz)2Ir(tmd) 554 24.0 Not Reported

Table 2: Performance of Benzo[cd]indol-2(1H)-one Analogues in OPVs

Donor:Acceptor Blend Power Conversion Efficiency (PCE) (%) Open-circuit Voltage (Voc) (V) Short-circuit Current (Jsc) (mA/cm²) Fill Factor (FF) (%)
P15:BTP-eC9 11.5 Not Reported 22.04 65.87
P:Y18-ID 15.25 Not Reported Not Reported Not Reported

Design of Fluorescent Probes and Bioimaging Agents

Derivatives of benzo[cd]indol-2(1H)-one have been successfully developed as fluorescent probes for bioimaging, owing to their favorable photophysical properties. These compounds can be functionalized to target specific cellular organelles, enabling the visualization of biological processes.

A notable application is in the development of lysosome-targeted fluorescent probes. Based on a previously developed bio-imaging agent, the homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC), new series of polyamine-benzo[cd]indol-2(1H)-one conjugates have been synthesized. Among these, compound 15f has been identified as a potent agent for targeting lysosomes. It exhibits a stronger green fluorescence compared to the parent compound HBC, indicating its potential as a superior imaging agent. This compound not only functions as a fluorescent probe but also demonstrates anti-metastatic properties by inducing apoptosis and autophagy through lysosome-mediated pathways.

The design of these probes often involves conjugating the benzo[cd]indol-2(1H)-one scaffold with a targeting moiety, such as a polyamine, which facilitates entry into cancer cells via polyamine transporters and subsequent localization within lysosomes. The inherent fluorescence of the benzo[cd]indol-2(1H)-one core allows for real-time imaging of these processes.

Table 3: Bioimaging Applications of Benzo[cd]indol-2(1H)-one Derivatives

Compound Target Organelle Fluorescence Key Research Finding
15f Lysosomes Green Exhibits stronger fluorescence than the parent compound HBC and also acts as an anti-metastatic agent. nih.gov
Homospermine-benzo[cd]indol-2(1H)-one conjugate (HBC) Lysosomes Not specified A lysosome-targeted bio-imaging agent. nih.gov

Utilization in Dyes and Pigments

Historically, benzo[cd]indol-2(1H)-one, also known as naphtholactam, was originally used in the synthesis of dyes. nih.gov This compound serves as a valuable precursor for a variety of dyes and pigments due to its chromophoric properties and the ability to be chemically modified to produce a range of colors.

N-alkyl derivatives of naphtholactam are of particular commercial importance. For instance, N-Ethylnaphtholactam is a precursor to many dyes. The synthesis of these dyes often involves the condensation of the lactam with anilines in the presence of a condensing agent like phosphorus oxychloride. This chemical versatility allows for the creation of a diverse palette of colors.

One specific class of dyes derived from this scaffold is the "naphtholactam dispersion dyes," which are suitable for coloring synthetic fibers or for the mass dyeing of plastics. Additionally, a patent describes the synthesis of basic dyes from the naphtholactam series derived from an N-alkoxycarbonylethyl naphtholactam and an N-substituted aniline. These dyes are particularly effective for dyeing anionically modified textile materials such as polyesters or acrylonitrile polymers, imparting blue shades.

More recent research has explored the synthesis of benzo[cd]indolenyl-substituted heptamethine cyanine dyes. These dyes are designed for specific technological applications, such as near-infrared (NIR) absorbing films. The synthesis involves the reaction of a benzo[cd]indolenyl derivative with an anilinium salt in acetic anhydride (B1165640).

Table 4: Applications of Dyes and Pigments Derived from Benzo[cd]indol-2(1H)-one

Dye Class/Type Precursor Color Application
Naphtholactam dispersion dyes Naphtholactam Various Coloring synthetic fibers and mass dyeing of plastics. chemchart.com
Basic dyes of the naphtholactam series N-alkoxycarbonylethyl naphtholactam Blue shades Dyeing anionically modified polyesters and acrylonitrile polymers.
Benzo[cd]indolenyl cyanine dyes Benzo[cd]indolenyl derivative NIR absorbing NIR-absorbing films.

Future Research Perspectives and Emerging Directions

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that are often not environmentally benign. beilstein-journals.org Future research on benzo[cd]indol-2(1H)-one oxime should prioritize the development of sustainable and green synthetic protocols. The dynamic growth in green organic synthetic approaches for various heterocyclic scaffolds has significantly contributed to medicinal chemistry in recent decades. tandfonline.com

Emerging green technologies that could be adapted for the synthesis of this compound and its precursors include:

Microwave-Assisted Synthesis: This technique offers rapid, efficient, and environmentally friendly reaction conditions for synthesizing indole derivatives. tandfonline.com

Sonocatalysis: The use of ultrasound in conjunction with nanocatalysts, such as CuFe2O4@CS-SB, has been shown to produce indeno[1,2-b]indolone derivatives in excellent yields and short reaction times under mild conditions. researchgate.net

Novel Catalytic Systems: The exploration of Brønsted or Lewis acids, ionic liquids, and heteropolyacid-based catalysts can offer green chemistry benefits by reducing environmental impact and improving reaction efficiency. beilstein-journals.orgrsc.org For instance, a recent method for synthesizing bis(indolyl)methanes employed an N-heterocyclic iod(az)olium salt as a catalyst in water, achieving high yields with low catalyst loading. beilstein-journals.org

Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improved safety, and easier scalability, aligning with the principles of green chemistry.

A comparative look at conventional versus potential green synthetic methods for related indole scaffolds is presented in Table 1.

Synthetic Approach Traditional Method Potential Green Alternative Key Advantages of Green Method
Catalysis Homogeneous strong acids (e.g., H2SO4)Heterogeneous nanocatalysts, organocatalysts beilstein-journals.orgresearchgate.netCatalyst recyclability, milder reaction conditions, reduced waste. researchgate.net
Energy Input Conventional heating (oil baths)Microwave irradiation, ultrasound tandfonline.comresearchgate.netRapid heating, shorter reaction times, increased yields. tandfonline.com
Solvent Toxic organic solvents (e.g., DMF, CH2Cl2)Water, ionic liquids, deep eutectic solvents, or solvent-free conditions beilstein-journals.orgrsc.orgReduced environmental impact, improved safety. beilstein-journals.org

Development of Advanced Spectroscopic Techniques for Real-Time Analysis

Understanding the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization. Advanced spectroscopic techniques can provide invaluable real-time insights into these chemical transformations. solubilityofthings.com Future research should focus on applying these methods to monitor the formation of the oxime and its intermediates.

Potential techniques for real-time analysis include:

In-situ Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the concentration of reactants, intermediates, and products by tracking their unique spectral fingerprints. mdpi.com Raman spectroscopy is particularly powerful for on-line monitoring as it provides molecular-level information. mdpi.com

Time-resolved Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about species present in the reaction mixture, aiding in the elucidation of reaction pathways. solubilityofthings.com

Time-resolved Fluorescence Spectroscopy: For reactions involving fluorescent intermediates or products, this technique can be used to study dynamic processes on ultrafast timescales. numberanalytics.com

The application of these techniques would facilitate a deeper understanding of the reaction dynamics, enabling the optimization of yield, selectivity, and purity of this compound.

Application of Artificial Intelligence and Machine Learning in Rational Design

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and materials science. wiley.com These computational tools can be powerfully applied to the rational design of novel this compound derivatives with desired properties. numberanalytics.com

Future research directions in this area include:

Predictive Modeling: ML models can be trained on existing data from related heterocyclic compounds to predict various properties of new this compound analogs, such as biological activity, toxicity, and photophysical characteristics. numberanalytics.comnrfhh.com

Synthesis Planning: ML algorithms can assist in designing efficient synthetic routes, identifying optimal reaction conditions and predicting product yields. numberanalytics.com For instance, a Random Forest model has been successfully used to predict the regioselectivity in radical C-H functionalization of heterocycles with high accuracy. nih.govwiley.comresearchgate.net

Virtual Screening: AI-driven virtual screening of large compound libraries can accelerate the identification of potent derivatives with improved stability and bioavailability. wiley.com This approach has already been used to identify potent inhibitors from libraries of heterocyclic compounds. researchgate.net

The integration of AI and ML with experimental validation will undoubtedly accelerate the discovery and optimization of this compound-based compounds for various applications. nih.govwiley.com

Investigation of Novel Molecular Targets and Therapeutic Modalities

The benzo[cd]indol-2(1H)-one core is present in numerous compounds with a wide range of biological activities, particularly as anticancer agents. researchgate.netacs.orgnih.govmdpi.com Future investigations should aim to identify and validate novel molecular targets for this compound and its derivatives.

Promising areas of therapeutic investigation include:

Oncology: Derivatives of the parent scaffold have shown potent activity as inhibitors of BET bromodomains, Aurora B kinase, and Atg4B (an autophagy-related protein). researchgate.netacs.orgnih.govasianpubs.org The oxime functionality could modulate the binding to these targets or confer affinity for new ones. Indole derivatives have been identified as promising anticancer agents due to their ability to act on various key biological targets like tubulin and protein kinases. nih.gov Some indolone derivatives have been evaluated for their ability to target the p53-MDM2 and p53-MDMX pathways. mdpi.com

Neurodegenerative Diseases: The therapeutic potential of indole derivatives in managing neurodegenerative diseases is an active area of research. nih.gov

Infectious Diseases: Indole-based compounds are being explored for their antimicrobial properties. nih.gov

Lysosome-Targeting Agents: Polyamine conjugates of benzo[cd]indol-2(1H)-one have been developed as lysosome-targeted antimetastatic agents, suggesting a potential therapeutic modality for the oxime derivatives as well. nih.gov

Table 2 summarizes some of the known biological targets for the broader class of benzo[cd]indol-2(1H)-one derivatives, which could be explored for the oxime.

Target Class Specific Target Therapeutic Area Reference
Kinases Aurora B Kinase, CDK2, EGFR, BRAFV600ECancer researchgate.netasianpubs.orgnih.govtechscience.com
Epigenetic BET Bromodomains (BRD4)Cancer, Inflammatory Diseases acs.org
Autophagy Atg4BCancer nih.gov
Protein-Protein Interaction p53-MDM2, p53-MDMXCancer mdpi.commdpi.com
Cellular Organelles LysosomesCancer Metastasis nih.gov
Other Enzymes Mycobacterium protein tyrosine phosphatase B (mPTPB)Tuberculosis researchgate.net

Exploiting Unique Photophysical Properties for Advanced Material Applications

Fused indole systems, such as benzo[cd]indol-2-one, are known to possess interesting photophysical properties, making them suitable for applications in advanced materials. rsc.org The introduction of an oxime group to this scaffold could further tune these properties, opening up new avenues for research.

Future applications in materials science could include:

Dye-Sensitized Solar Cells (DSSCs): Indole-fused heterocycles are used as sensitizers in DSSCs due to their strong light absorption and electron-donating capabilities. rsc.org The planar structure of these systems is advantageous for intramolecular charge transfer (ICT). rsc.org The photophysical properties of this compound could be tailored for efficient light harvesting.

Fluorescent Probes and Bio-imaging: Derivatives of benzo[cd]indol-2-one have been developed as fluorescent probes. researchgate.net The oxime derivative could be functionalized to create novel sensors for specific analytes or for targeted imaging in biological systems. Cyanine dyes based on the benzo[cd]indole (B15494331) scaffold exhibit long-wavelength absorption and are used as imaging probes. mdpi.com

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the benzo[cd]indol-2-one core suggests that its oxime derivative could be explored as an emissive material in OLEDs. sci-hub.se

The photophysical properties of related benzo[cd]indole-based dyes are highlighted in Table 3.

Compound Type Absorption Max (λmax, nm) Emission Max (λmax, nm) Potential Application Reference
Benz[c,d]indolium Monomethine Dyes577-585-Imaging Probes mdpi.com
Benzo[e]indole-based Semisquaraines437-444469-493Fluorescent Molecular Rotors sci-hub.se
Annulated Squaraine Dyes771-820-Dye-Sensitized Solar Cells researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing benzo[cd]indol-2(1H)-one derivatives, and what challenges arise during purification?

  • Synthesis often involves condensation reactions or functionalization of the core scaffold. For example, derivatives like 6-(1H-benzo[d]imidazol-2-yl)-substituted compounds are synthesized via nucleophilic substitution or coupling reactions, followed by purification using column chromatography . Challenges include low solubility of intermediates and byproduct formation, requiring optimized solvent systems (e.g., CHCl₃/MeOH gradients) .

Q. How can researchers validate the structural integrity of benzo[cd]indol-2(1H)-one derivatives post-synthesis?

  • Use a combination of 1H^1 \text{H} and 13C^13 \text{C} NMR to confirm key structural features, such as the oxime moiety (δ ~8.0–8.8 ppm for 1H^1 \text{H}) and carbonyl groups (δ ~167–171 ppm for 13C^13 \text{C}) . Mass spectrometry (ESI-MS) further verifies molecular weight, with characteristic fragmentation patterns .

Q. What in vitro assays are suitable for preliminary screening of biological activity for this scaffold?

  • AlphaScreen assays are effective for high-throughput screening (HTS) of enzyme inhibitors (e.g., Atg4B), offering sensitivity and compatibility with low compound concentrations . For antiproliferative activity, use cell viability assays (e.g., MTT) on cancer cell lines like MV4;11 leukemia cells .

Advanced Research Questions

Q. How can structure-based virtual screening (SBVS) optimize benzo[cd]indol-2(1H)-one derivatives for target selectivity?

  • SBVS leverages molecular docking into target binding pockets (e.g., BET bromodomains or Atg4B) to prioritize compounds with favorable interactions. For BET BD1 selectivity, focus on residues like Asn140 in BRD4(1), which differ from BD2 . Follow-up SAR studies can refine substituents (e.g., sulfonamide groups) to enhance binding affinity (Kd values ~124–137 nM) .

Q. What strategies address contradictory data in crystallographic studies of benzo[cd]indol-2(1H)-one complexes?

  • Weak diffraction due to flexible moieties (e.g., oxime) can be mitigated by fragment-based cocktail crystallography, where co-crystallization with stabilizing ligands improves electron density maps . For example, cocktail 12 with T. brucei NDRT resolved binding conformations .

Q. How do functionalization strategies impact the compound’s photochemical properties for NIR applications?

  • Substituents like electron-donating groups (e.g., -NH₂) redshift absorption maxima (λmax ~450–600 nm), while hydrophobic chains (e.g., alkyl) enhance solubility in organic media. Adjusting the chain-building agent (e.g., ethylenediamine) tailors compatibility for aqueous or polymer-based systems .

Q. What in vivo models validate the therapeutic potential of benzo[cd]indol-2(1H)-one derivatives as anti-metastatic agents?

  • Use orthotopic tumor models (e.g., osteosarcoma in rats) to assess lysosome-targeted compounds. Compound 14c reduced tumor burden by inhibiting autophagy via Atg4B blockade, confirmed by LC3-II accumulation in Western blots . Pharmacokinetic profiling (e.g., oral bioavailability >75%) ensures clinical translatability .

Q. How can researchers resolve selectivity challenges between homologous protein domains (e.g., BET BD1 vs. BD2)?

  • Employ differential scanning fluorimetry (DSF) to compare thermal shifts (ΔTm) upon compound binding. For benzo[cd]indol-2(1H)-ones, >100-fold selectivity for BRD4(1) over BRD4(2) was achieved by targeting BD1-specific hydrogen bonds and hydrophobic pockets .

Methodological Considerations

  • Data Analysis : Use tools like MOE (Molecular Operating Environment) for docking simulations and PyMOL for visualizing binding poses .
  • Contradictory Results : Cross-validate inhibitory activity across multiple assays (e.g., FRET vs. AlphaScreen) to rule out assay-specific artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.